Cas no 2229663-03-8 (tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)

tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate
- 2229663-03-8
- EN300-1890704
-
- インチ: 1S/C16H21NO3/c1-15(2,3)20-14(19)17-16(4,12-18)11-10-13-8-6-5-7-9-13/h5-12H,1-4H3,(H,17,19)/b11-10+
- InChIKey: VWGNRJKYCOHYLT-ZHACJKMWSA-N
- ほほえんだ: O(C(NC(C=O)(/C=C/C1C=CC=CC=1)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 275.15214353g/mol
- どういたいしつりょう: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1890704-0.05g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1890704-0.25g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1890704-5.0g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1890704-0.5g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1890704-2.5g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1890704-10.0g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1890704-5g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1890704-0.1g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1890704-1.0g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1890704-10g |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate |
2229663-03-8 | 10g |
$5590.0 | 2023-09-18 |
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamateに関する追加情報
tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate (CAS No. 2229663-03-8)
The compound tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate, identified by the CAS registry number 2229663, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted butenoyl group containing a phenyl ring. This unique combination of functional groups makes it an intriguing subject for both academic research and industrial development.
Recent studies have highlighted the importance of carbamates like tert-butyl N-(2-methyl... in the field of medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators. The phenyl group in its structure contributes to its aromaticity, which can enhance its stability and bioavailability. Additionally, the presence of the tert-butyl group provides steric bulk, which can influence the molecule's interaction with biological targets.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. For instance, one common approach involves the reaction of an appropriate acid chloride with tert-butylamine in the presence of a base. This method ensures high yields and good control over the product's quality.
The physical properties of tert-butyl N-(... are also worth noting. It has a melting point that is typical for organic compounds in this class, and its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications. Its stability under standard storage conditions further adds to its utility in research settings.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, it undergoes microbial degradation, albeit at a slower rate compared to some other organic compounds. This information is vital for industries aiming to minimize their environmental footprint while utilizing such chemicals.
In conclusion, tert-butyl N-(... (CAS No. 2229663) is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool in both academic research and industrial processes.
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